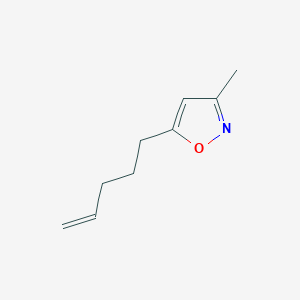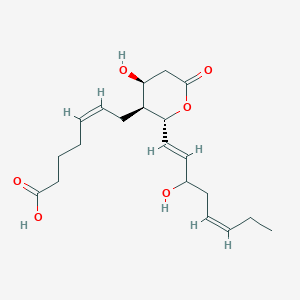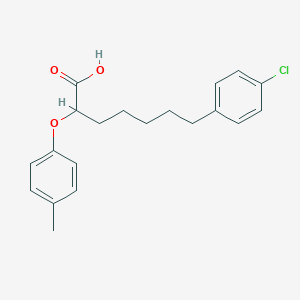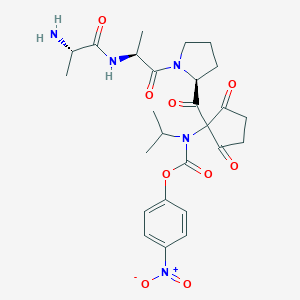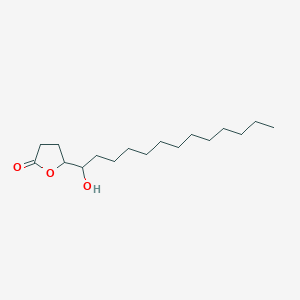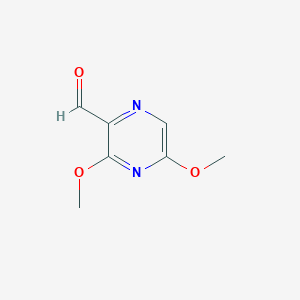
3,5-Dimethoxypyrazine-2-carbaldehyde
Descripción general
Descripción
3,5-Dimethoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of two methoxy groups attached to a pyrazine ring, along with an aldehyde functional group at the 2-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 3,5-dimethoxypyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethoxypyrazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxypyrazine-2-carboxylic acid.
Reduction: 3,5-Dimethoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Dimethoxypyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxypyrazine-2-carbaldehyde depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
3,5-Dimethoxypyrazine: Lacks the aldehyde group but shares the pyrazine ring and methoxy groups.
2,3-Dimethoxypyrazine: Has methoxy groups at different positions on the pyrazine ring.
3,5-Dimethoxypyrazine-2-carboxylic acid: The oxidized form of 3,5-Dimethoxypyrazine-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both methoxy groups and an aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3,5-dimethoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOSQOKVMSFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576995 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-38-1 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)
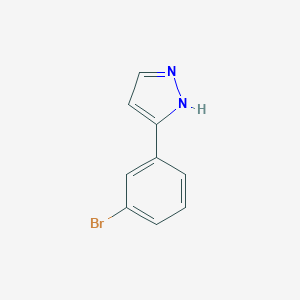

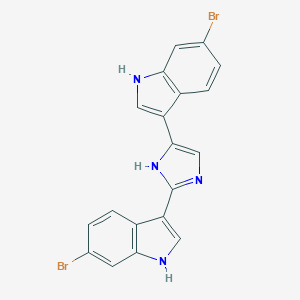

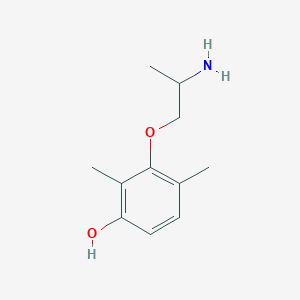
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
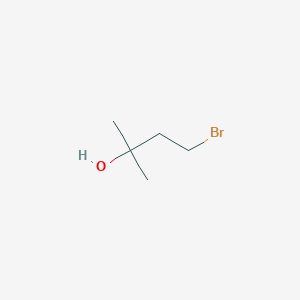
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
